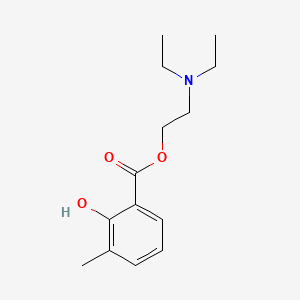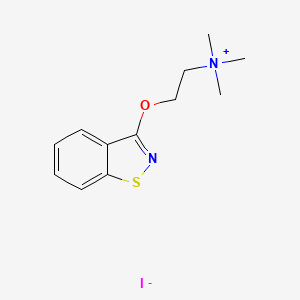
N,N,N-Trimethyl-2-(3-benzisothiazolyloxy)ethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide is a chemical compound with the molecular formula C12H17IN2OS and a molecular weight of 364.246 g/mol This compound is known for its unique structure, which includes a benzothiazole ring system fused with an ethyl-trimethylazanium iodide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide typically involves the reaction of 2-aminobenzenethiol with ethyl bromide to form 2-(1,2-benzothiazol-3-yloxy)ethyl bromide. This intermediate is then reacted with trimethylamine and iodide to yield the final product. The reaction conditions often include the use of solvents such as dioxane and the application of heat to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: The ethyl-trimethylazanium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other benzothiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring system can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The trimethylazanium group may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-(1,2-benzothiazol-3-yloxy)ethyl bromide: An intermediate in the synthesis of the target compound.
2-aminobenzenethiol: A precursor used in the synthesis.
Benzothiazole: The core structure present in the target compound.
Uniqueness
2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide is unique due to its combination of a benzothiazole ring with an ethyl-trimethylazanium iodide group. This unique structure imparts specific chemical properties, such as enhanced solubility and reactivity, making it valuable for various research applications.
Properties
CAS No. |
24839-37-0 |
|---|---|
Molecular Formula |
C12H17IN2OS |
Molecular Weight |
364.25 g/mol |
IUPAC Name |
2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H17N2OS.HI/c1-14(2,3)8-9-15-12-10-6-4-5-7-11(10)16-13-12;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
LKQKEQPISYLUAI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC1=NSC2=CC=CC=C21.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)
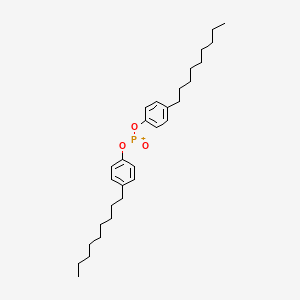
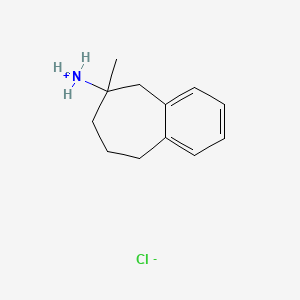
![2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester](/img/structure/B13756006.png)
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)
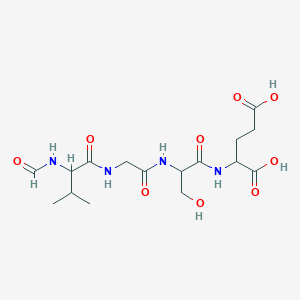
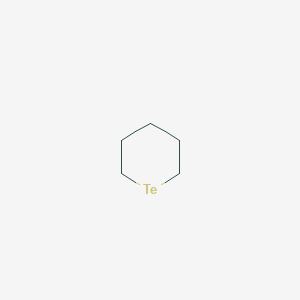
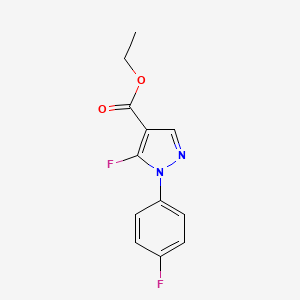
![2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B13756035.png)

![[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride](/img/structure/B13756055.png)
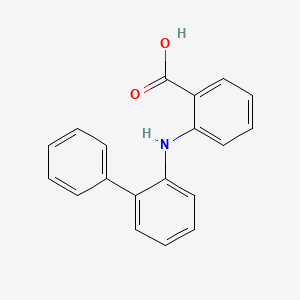
![[(2R,3S,4R,5R,6R)-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-3-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B13756059.png)
